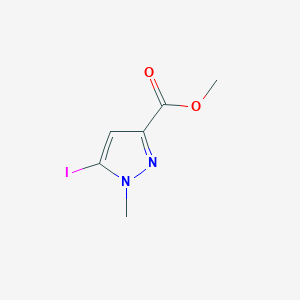![molecular formula C12H13NO4 B1452898 [5-(3,4-ジメトキシフェニル)イソキサゾール-3-イル]メタノール CAS No. 1105191-08-9](/img/structure/B1452898.png)
[5-(3,4-ジメトキシフェニル)イソキサゾール-3-イル]メタノール
概要
説明
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
科学的研究の応用
Chemistry
In chemistry, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Isoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties, making [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol a candidate for developing new pharmaceuticals .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Isoxazole-containing drugs have been investigated for treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for producing polymers, resins, and other high-performance materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol typically involves the (3 + 2) cycloaddition reaction. This reaction occurs regioselectively via various types of nitrile oxides and different types of dipolarophiles . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or sodium bicarbonate to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as converting the isoxazole ring to an isoxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reaction and reagents used.
作用機序
The mechanism of action of [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing therapeutic effects .
類似化合物との比較
Similar Compounds
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol: Unique due to its specific substitution pattern on the isoxazole ring.
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]acetone: Contains an acetone group, offering different reactivity and applications.
Uniqueness
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol stands out due to its methanol group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-14)13-17-11/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAVZSFQYYZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)




![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)

![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)

![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
